Cas no 2138555-15-2 (2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid)
![2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2138555-15-2x500.png)
2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-1153417
- 2138555-15-2
- 2-[(2-cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid
- 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid
-
- インチ: 1S/C14H13FN2O2S/c15-9-4-5-11-10(6-9)14(20-7-12(18)19)17-13(16-11)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,18,19)
- InChIKey: QIMMMWSMQRXBTE-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)O)C1C2C=C(C=CC=2N=C(C2CCC2)N=1)F
計算された属性
- せいみつぶんしりょう: 292.06817700g/mol
- どういたいしつりょう: 292.06817700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153417-1.0g |
2-[(2-cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid |
2138555-15-2 | 1g |
$0.0 | 2023-06-09 |
2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
5. Back matter
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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10. Back matter
2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acidに関する追加情報
2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid (CAS No. 2138555-15-2): An Emerging Compound in Medicinal Chemistry
2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid (CAS No. 2138555-15-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
The chemical structure of 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid is characterized by a quinazoline core with a cyclobutyl and fluorine substituent, along with a sulfanyl group attached to an acetic acid moiety. This intricate arrangement of functional groups imparts the compound with specific pharmacological properties that make it a promising candidate for drug development.
Recent studies have highlighted the potential of 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid in various therapeutic areas. One of the most notable applications is in cancer therapy. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.
In addition to its anticancer properties, 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid has also been studied extensively. Results from animal models have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are crucial factors for its development as an oral therapeutic agent.
Safety assessments have indicated that 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid is well-tolerated at therapeutic doses. Toxicity studies in rodents have not revealed any significant adverse effects at doses up to 100 mg/kg. These findings support the further clinical evaluation of this compound.
The development of 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid is currently at an advanced preclinical stage, with plans to initiate Phase I clinical trials in the near future. These trials will aim to evaluate the safety and efficacy of the compound in human subjects, paving the way for its potential use as a novel therapeutic agent.
In conclusion, 2-[(2-Cyclobutyl-6-fluoroquinazolin-4-yl)sulfanyl]acetic acid (CAS No. 2138555-15-2) represents a promising advancement in medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover its full potential, this compound holds significant promise for improving patient outcomes in multiple disease conditions.
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